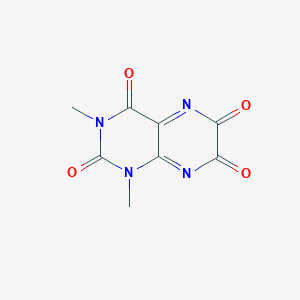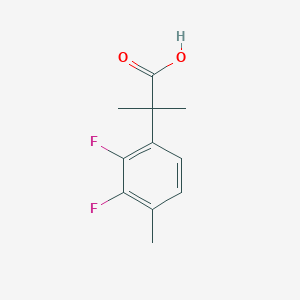
2-(2,3-Difluoro-4-methylphenyl)-2-methylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,3-Difluoro-4-methylphenyl)-2-methylpropanoic acid is an organic compound characterized by the presence of two fluorine atoms and a methyl group attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Difluoro-4-methylphenyl)-2-methylpropanoic acid typically involves the introduction of fluorine atoms into the phenyl ring. One common method is the use of fluorinated diazoalkanes in cycloaddition reactions. For instance, difluoro diazoethane can be used to introduce the fluorine atoms under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or flow processes. The use of microreactors and syringe pumps to control the addition of reagents can ensure high yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,3-Difluoro-4-methylphenyl)-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogen atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
2-(2,3-Difluoro-4-methylphenyl)-2-methylpropanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and advanced materials
Mécanisme D'action
The mechanism of action of 2-(2,3-Difluoro-4-methylphenyl)-2-methylpropanoic acid involves its interaction with molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s reactivity and binding affinity to specific enzymes or receptors. This can lead to various biological effects, including inhibition or activation of metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,3-Difluoro-4-methylphenylacetic acid
- (2,3-Difluoro-4-methylphenyl)boronic acid
Comparison
Compared to similar compounds, 2-(2,3-Difluoro-4-methylphenyl)-2-methylpropanoic acid is unique due to its specific substitution pattern on the phenyl ring. This can result in different chemical reactivity and biological activity, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C11H12F2O2 |
|---|---|
Poids moléculaire |
214.21 g/mol |
Nom IUPAC |
2-(2,3-difluoro-4-methylphenyl)-2-methylpropanoic acid |
InChI |
InChI=1S/C11H12F2O2/c1-6-4-5-7(9(13)8(6)12)11(2,3)10(14)15/h4-5H,1-3H3,(H,14,15) |
Clé InChI |
HBZMECNDZXEYEP-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C=C1)C(C)(C)C(=O)O)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


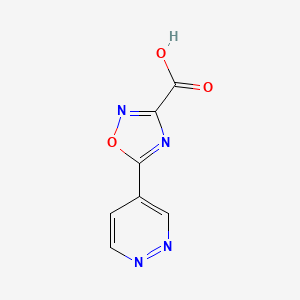
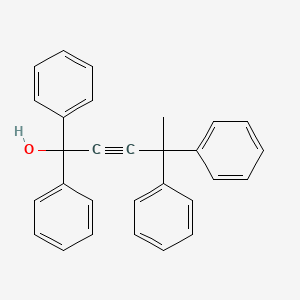
![11-Thia-2,4,10-triaza-benzo[b]fluorene-1-thiol](/img/structure/B15241136.png)
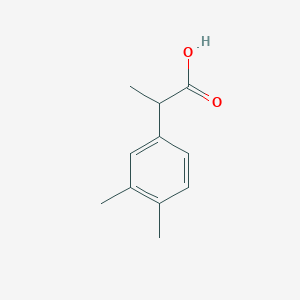

![disodium;2-[[(E)-N'-[hydroxy(oxido)phosphoryl]carbamimidoyl]-methylamino]acetate;hydrate](/img/structure/B15241157.png)
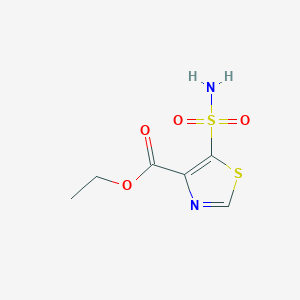
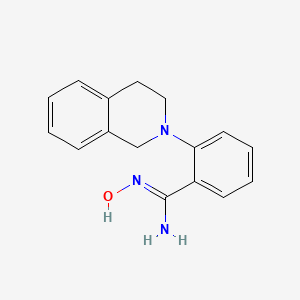
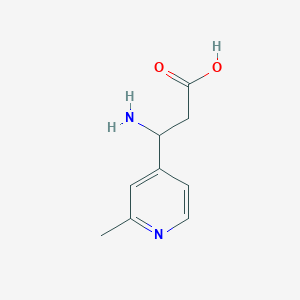
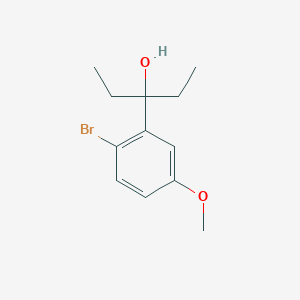


![1-Oxa-5,9-diazaspiro[5.5]undecane](/img/structure/B15241197.png)
